N-(1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. This compound is characterized by its unique structural features, which include a benzothiazole moiety and a fluorophenyl group, contributing to its potential biological activities.
This compound can be classified under several categories:
The synthesis of N-(1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves several key steps:
The synthesis typically requires careful control of reaction conditions including temperature, pH, and reaction time to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis may also be employed to enhance reaction efficiency.
The molecular structure of N-(1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O4S |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide |
| InChI Key | JHSBOTOGVJMYJQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C=C4)OC)OC |
The compound's structure features a benzothiazole ring fused with a dihydropyridine core and substituted with a methoxy and fluorophenyl group, contributing to its chemical reactivity and biological activity.
N-(1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions:
The specific conditions for these reactions depend on the desired outcome and the functional groups present in the molecule. For example:
These reactions highlight the versatility of the compound for further synthetic applications.
The mechanism of action for N-(1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is primarily linked to its interactions with specific biological targets:
Data from molecular docking studies indicate potential binding affinities with target proteins that are crucial for its antimicrobial and anticancer activities.
The physical properties of N-(1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | Crystalline solid |
Chemical properties relevant to this compound include:
| Property | Value |
|---|---|
| Stability | Stable under standard conditions but sensitive to strong oxidizing agents |
| Reactivity | Reacts with nucleophiles and electrophiles due to functional groups |
These properties influence its handling and application in research settings.
N-(1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has several notable scientific uses:
Research continues into its efficacy and mechanisms within biological systems, highlighting its potential as a versatile compound in medicinal chemistry.
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: